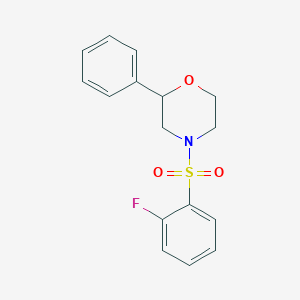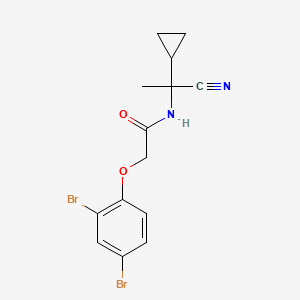
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of amide compounds and is a potent inhibitor of the protein, phosphatase and tensin homolog (PTEN).
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide functions as an inhibitor of PTEN by binding to the active site of the protein. This binding prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid signaling molecule that is involved in cell growth and survival. The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide results in the accumulation of PIP3, which activates the downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to promote the growth inhibition of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to enhance the survival of neurons and protect against the toxic effects of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTEN and has been shown to have low toxicity in vitro. However, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has some limitations in lab experiments. Its solubility is limited in aqueous solutions, which can hinder its delivery to cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of PTEN. Additionally, the use of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide in combination with other therapeutic agents may enhance its effectiveness in the treatment of cancer and neurodegenerative diseases. Finally, the development of novel delivery methods for N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may improve its solubility and increase its effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide involves the reaction between 2,4-dibromophenol and N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base catalyst. The reaction proceeds through an intermediate compound and yields N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide as the final product.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in the treatment of cancer. PTEN is a tumor suppressor protein that is often inactivated in various types of cancer. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to inhibit PTEN and thus promote the growth inhibition of cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
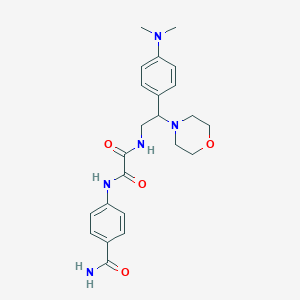
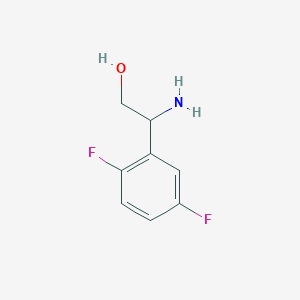
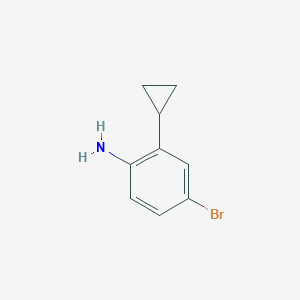
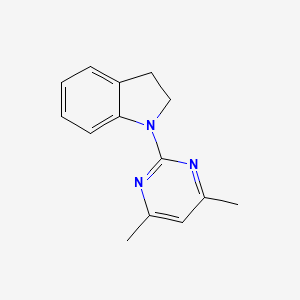
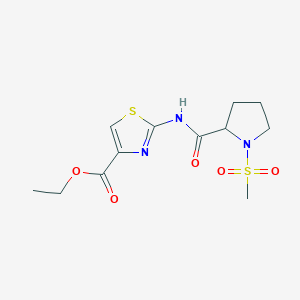
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
